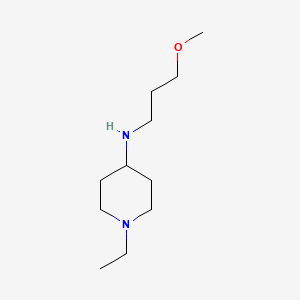

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine

Description

Propriétés

IUPAC Name |

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O/c1-3-13-8-5-11(6-9-13)12-7-4-10-14-2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGHQOZIFNSTDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine typically involves the reduction of nitrobenzene derivatives followed by nucleophilic substitution reactions . The specific synthetic route and reaction conditions can vary depending on the desired purity and scale of production. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .

Analyse Des Réactions Chimiques

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted piperidine derivatives .

Applications De Recherche Scientifique

1-ethyl-N-(3-methoxypropyl)piperidin-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Medicine: Although not intended for human use, it is studied for its potential pharmacological properties and as a precursor in drug development.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Functional Comparisons

Pharmacokinetic Considerations

- Lipophilicity : The target compound’s logP (~1.5) is lower than RB-005 (logP ~6) but higher than 1-(3-methoxypropyl)piperidin-4-amine (logP ~0.9), balancing membrane permeability and solubility .

- Metabolism : Ethyl and methoxypropyl groups are less prone to oxidative metabolism compared to RB-005’s octylphenethyl chain, suggesting improved in vivo stability .

Research Findings and Implications

Epigenetic Modulation : Substituents at the piperidine N-position (e.g., ethyl vs. methyl) significantly influence dual epigenetic activity (G9a/DNMT1 inhibition). Ethyl groups may enhance steric hindrance, reducing off-target effects .

Enzyme Inhibition : While RB-005’s large hydrophobic substituent drives SphK1 selectivity, the target compound’s smaller groups may favor interactions with smaller binding pockets, such as those in neurotransmitter receptors .

Drug Design : The 3-methoxypropylamine moiety is a versatile scaffold for introducing hydrogen-bonding interactions, as seen in prucalopride .

Activité Biologique

1-Ethyl-N-(3-methoxypropyl)piperidin-4-amine, also known as a derivative of piperidine, has gained attention in pharmacological research due to its potential therapeutic applications. This compound is particularly noted for its role as a synthetic intermediate in the production of prucalopride, a selective 5-HT4 receptor agonist used primarily for treating chronic constipation. Understanding its biological activity involves exploring its mechanism of action, pharmacokinetics, and potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C12H20N2O

- Molecular Weight : 208.30 g/mol

- CAS Number : 416870-21-8

The structure of this compound includes an ethyl group and a methoxypropyl substituent on the piperidine ring, contributing to its unique biological properties.

This compound functions primarily as a 5-HT4 receptor agonist . The activation of these receptors stimulates the release of neurotransmitters such as acetylcholine, enhancing gastrointestinal motility and secretion while reducing visceral sensitivity. This mechanism is crucial for alleviating conditions like chronic constipation.

Biochemical Pathways

The compound's action involves several biochemical pathways:

- Gastrointestinal Motility : Enhances peristalsis and intestinal contractions.

- Neurotransmitter Release : Increases the release of serotonin and acetylcholine.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is metabolized in the liver, with excretion occurring through feces and urine. Its half-life and bioavailability are critical for determining dosing regimens in therapeutic applications.

Biological Activity Data

Case Studies and Research Findings

Research has demonstrated the efficacy of prucalopride (the drug derived from this compound) in various clinical settings:

- Clinical Efficacy : A study involving patients with chronic constipation showed that prucalopride significantly improved bowel frequency compared to placebo, highlighting the importance of its active components, including this compound .

- Pharmacological Profile : In vitro studies have confirmed that prucalopride exhibits a high affinity for the 5-HT4 receptor, supporting the biological activity attributed to its precursor compound .

- Safety and Tolerability : Long-term studies indicate that prucalopride is well-tolerated by patients, with side effects being mild and transient .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-N-(3-methoxypropyl)piperidin-4-amine, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via alkylation of piperidin-4-amine derivatives. For example, N-alkylation of 1-(3-methoxypropyl)piperidin-4-amine with ethyl halides under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (e.g., DMSO) at 35–50°C for 24–48 hours . Optimization involves varying reaction time, temperature, and stoichiometry of reagents. Post-synthesis purification via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures >95% purity. Systematic Design of Experiments (DOE) can identify critical parameters for yield improvement .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound at +4°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent degradation. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves, safety goggles, and lab coats. Conduct work in a fume hood with local exhaust ventilation to minimize inhalation risks .

Q. What safety protocols are essential when conducting experiments with this compound?

- Methodological Answer : Prioritize respiratory protection (e.g., NIOSH-approved P95 respirators) and skin/eye protection (chemical-resistant gloves, face shields). Implement spill containment measures (e.g., inert absorbents like vermiculite) and avoid drainage disposal. Pre-experiment risk assessments should reference Safety Data Sheets (SDS) and align with OSHA/ACGIH guidelines .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methoxypropyl groups) and high-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 215 [M+H]⁺). Compare experimental spectra with computational predictions (e.g., density functional theory (DFT)-derived chemical shifts). Purity assessment via HPLC (≥98%) with UV detection at λmax ≈ 255 nm is critical .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel synthetic applications?

- Methodological Answer : Apply quantum chemical calculations (e.g., Gaussian software) to model reaction pathways, transition states, and thermodynamic favorability. Use cheminformatics tools (e.g., RDKit) to predict substituent effects on reactivity. Integrate machine learning (ML) models trained on piperidine derivative datasets to optimize reaction conditions (e.g., solvent choice, catalyst loading) .

Q. What strategies exist for resolving contradictory data regarding the biological activity of piperidine derivatives like this compound?

- Methodological Answer : Cross-validate in vitro/in vivo results using orthogonal assays (e.g., receptor binding vs. functional cAMP assays). For conflicting SAR data, perform molecular docking studies to assess binding mode consistency across analogs. Control for batch-to-batch variability via stringent QC (e.g., chiral HPLC for enantiopurity) .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of analogs of this compound?

- Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., methoxypropyl chain length, ethyl group replacement). Use high-throughput screening (HTS) to assess biological activity (e.g., receptor affinity, enzymatic inhibition). Multivariate analysis (e.g., PCA or PLS regression) correlates structural features with activity, guiding lead optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Replicate protocols from conflicting sources (e.g., alkylation time, solvent purity). Characterize intermediates (e.g., via TLC or LC-MS) to identify side reactions. Use kinetic studies (e.g., in situ FTIR) to monitor reaction progression. Differences may arise from unoptimized workup procedures or impurity interference, necessitating DOE-based troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.